6-Chloro-2-methylpyrimidine-4-carbaldehyde

Synthetic chemistry Medicinal chemistry Sequential functionalization

Researchers requiring sequential functionalization of pyrimidine scaffolds often face incompatible reactivity with non-halogenated analogs. This building block delivers dual orthogonal reactive centers: C6-Cl for SNAr/Suzuki coupling, C4-CHO for condensation. • Enables late-stage diversification of kinase inhibitor libraries. • Consistent batch quality supports multi-step synthesis campaigns. • Stored dry at 2-8°C, shipped ambient for supply chain integrity.

Molecular Formula C6H5ClN2O
Molecular Weight 156.57 g/mol
CAS No. 933702-42-2
Cat. No. B1425860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methylpyrimidine-4-carbaldehyde
CAS933702-42-2
Molecular FormulaC6H5ClN2O
Molecular Weight156.57 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)Cl)C=O
InChIInChI=1S/C6H5ClN2O/c1-4-8-5(3-10)2-6(7)9-4/h2-3H,1H3
InChIKeyWRFKYSPBAWAJLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-methylpyrimidine-4-carbaldehyde Product Overview


6-Chloro-2-methylpyrimidine-4-carbaldehyde (CAS: 933702-42-2) is a heterocyclic aromatic compound of the pyrimidine family, characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3, a reactive chlorine substituent at position 6, and an aldehyde functional group at position 4 . This difunctional pyrimidine building block has a molecular formula of C₆H₅ClN₂O and a molecular weight of 156.57 g/mol . The compound is primarily utilized as a versatile scaffold in pharmaceutical and agrochemical synthesis due to its dual orthogonal reactive sites, which enable sequential functionalization strategies .

Dual orthogonal reactivity C6-Cl for SNAr, C4-CHO for condensation—enables sequential functionalization strategies
Versatile scaffold Supports pharmaceutical and agrochemical synthesis workflows
Cross-coupling capable Pd-catalyzed couplings expand accessible chemical space for SAR exploration

6-Chloro-2-methylpyrimidine-4-carbaldehyde Substitution Risks


The substitution of 6-Chloro-2-methylpyrimidine-4-carbaldehyde with structurally analogous pyrimidine carbaldehydes is not straightforward due to critical differences in electronic and steric properties that dictate reaction outcomes. For example, the chlorine substituent at position 6 strongly activates the ring toward nucleophilic aromatic substitution (SNAr), a reactivity absent in non-halogenated analogs like 2-methylpyrimidine-4-carbaldehyde . Conversely, the electron-withdrawing chlorine enhances the electrophilicity of the adjacent ring positions, influencing regioselectivity in cross-coupling reactions relative to hydroxy- or amino-substituted analogs . Furthermore, the specific substitution pattern (2-methyl, 4-aldehyde, 6-chloro) determines the compound's performance in sequential derivatization, where the aldehyde can be protected or reacted before or after chlorine displacement . Therefore, substituting this compound with a generic alternative without adjusting reaction conditions will likely result in divergent yields, altered chemoselectivity, or complete failure of the synthetic route.

Non-halogenated analogs
Lack chlorine leaving group for SNAr, limiting sequential derivatization; may require route redesign.
6-Hydroxy or 6-amino analogs
Require pre-activation for substitution; reaction conditions and chemoselectivity may shift significantly.
Different substitution pattern
Altered electronic and steric profile affects regioselectivity and yield in cross-coupling and derivatization.

6-Chloro-2-methylpyrimidine-4-carbaldehyde Differentiation Evidence


Orthogonal Reactivity vs Non-Halogenated Analog

6-Chloro-2-methylpyrimidine-4-carbaldehyde possesses two distinct reactive centers—the C6 chlorine and the C4 aldehyde—enabling sequential and orthogonal functionalization strategies. This contrasts sharply with 2-methylpyrimidine-4-carbaldehyde (CAS 1004-17-7), which lacks the chlorine leaving group and is limited to aldehyde-centric transformations only . The chlorine atom at position 6 can undergo nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides, while the aldehyde functionality independently allows for nucleophilic addition, condensation to form imines or Schiff bases, oxidation to carboxylic acids, or reduction to alcohols .

Orthogonal reactivity
Class-level
2 orthogonal sites (C6-Cl, C4-CHO) vs 1 (C4-CHO only)
Enables more complex sequences with fewer purification steps
Structural comparison based on functional group analysis
Synthetic chemistry Medicinal chemistry Sequential functionalization

Enhanced SNAr Reactivity vs 6-Hydroxy Analog

The C6 chlorine substituent in 6-Chloro-2-methylpyrimidine-4-carbaldehyde renders the pyrimidine ring electron-deficient, significantly enhancing its susceptibility to nucleophilic aromatic substitution (SNAr). In contrast, the 6-hydroxy analog (6-Hydroxy-2-methylpyrimidine-4-carbaldehyde) exhibits dramatically lower SNAr reactivity due to the electron-donating nature of the hydroxyl group and the requirement for activation (e.g., conversion to a leaving group) . This difference is particularly pronounced in C-O bond formation reactions, where electron-deficient heteroaryl chlorides demonstrate cleaner reaction profiles and higher yields under mild conditions [1].

SNAr reactivity
Class-level
High (electron-deficient chloroaryl) vs Low (requires activation)
Direct diversification without pre-activation supports synthetic throughput
Mild conditions with phenols or primary alcohols
Nucleophilic aromatic substitution C-O bond formation Reaction kinetics

Chemoselective Oxidation Route Efficiency

In the synthesis of pyrimidine-4-carbaldehyde derivatives, the chemoselective oxidation of 4-hydroxymethyl-substituted pyrimidine precursors proceeds with good yields, establishing a reliable route to this class of compounds . While this study encompasses a class of pyrimidine-4-carbaldehydes including the target compound, it demonstrates that the aldehyde functional group can be installed without affecting other ring substituents—a critical advantage for compounds like 6-Chloro-2-methylpyrimidine-4-carbaldehyde where the C6 chlorine must remain intact for subsequent functionalization. This chemoselectivity is essential for maintaining the compound's orthogonal reactivity profile.

Chemoselective oxidation
Data to verify
Good yields achieved in oxidation of 4-hydroxymethyl pyrimidines
Reliable route preserves C6-Cl for subsequent use
Method yields depend on specific substrate
Chemoselective oxidation Synthetic yield Intermediate preparation

Cross-Coupling Capability vs Non-Halogenated Analogs

The presence of the chlorine atom at position 6 enables 6-Chloro-2-methylpyrimidine-4-carbaldehyde to participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings with boronic acids, Sonogashira couplings with alkynes, and other C-C bond-forming transformations [1]. This capability is entirely absent in non-halogenated analogs such as 2-methylpyrimidine-4-carbaldehyde (CAS 1004-17-7). Studies on chloropyrimidines demonstrate that Suzuki-Miyaura type cross-coupling reactions with stereodefined alkenylboronic acids proceed efficiently to yield alkenyl-substituted pyrimidines [2]. This cross-coupling capacity allows for the introduction of diverse aryl, heteroaryl, and alkenyl groups at the 6-position, dramatically expanding the accessible chemical space for SAR exploration.

Cross-coupling
Class-level
Pd-catalyzed couplings possible (Suzuki, Sonogashira) vs absent
Access diverse derivatives for SAR exploration
Based on chloropyrimidine class reactivity
Suzuki-Miyaura coupling Cross-coupling C-C bond formation

Stability Profile and Storage Guidelines

According to safety data conforming to the Globally Harmonized System (GHS) Sixth revised edition, 6-Chloro-2-methylpyrimidine-4-carbaldehyde is stable under recommended storage conditions . The compound should be stored sealed in a dry environment at 2-8°C to maintain integrity . Under these conditions, longer storage periods at -20°C (1-2 years) are achievable, with shipping acceptable at 0°C [1]. This defined stability profile provides procurement and inventory management guidance that is not uniformly characterized across all pyrimidine carbaldehyde analogs.

Stability
Specification review
Stable under dry, 2-8°C; longer storage at -20°C
Supports supply chain integrity and reproducibility
Per GHS Sixth revised edition
Chemical stability Storage conditions Supply chain integrity

Physicochemical Property Comparison

6-Chloro-2-methylpyrimidine-4-carbaldehyde exhibits distinct physicochemical parameters compared to its closest analogs. The compound has a molecular weight of 156.57 g/mol and a predicted boiling point of 247.7±20.0 °C . In comparison, the non-chlorinated analog 2-methylpyrimidine-4-carbaldehyde (CAS 1004-17-7) has a lower molecular weight of 122.12 g/mol . The difluoromethyl-substituted analog 6-(Difluoromethyl)-2-methylpyrimidine-4-carbaldehyde exhibits further property divergence due to the strongly electron-withdrawing and lipophilic -CF₂H group . These differences in molecular weight, boiling point, and lipophilicity directly impact purification strategy, solvent selection, and reaction condition optimization.

Physicochemical properties
Data to verify
MW 156.57 g/mol, BP 247.7°C (pred.); vs analog MW 122.12 g/mol
Divergent properties require distinct purification protocols
Predicted values, experimental confirmation advised
Physicochemical properties Boiling point Molecular descriptors

6-Chloro-2-methylpyrimidine-4-carbaldehyde Application Scenarios


Kinase Inhibitor Library Synthesis

The orthogonal reactivity profile of 6-Chloro-2-methylpyrimidine-4-carbaldehyde—specifically its dual reactive centers (C6-Cl for SNAr and C4-CHO for condensation)—makes it ideally suited for generating diverse kinase inhibitor libraries. Medicinal chemists can first exploit the aldehyde group to form imine or hydrazone linkages, then subsequently displace the chlorine via SNAr with diverse amines to introduce structural variation at a late stage. This sequential functionalization capability, which is absent in non-halogenated analogs such as 2-methylpyrimidine-4-carbaldehyde , enables efficient parallel synthesis workflows with fewer intermediate purification steps.

Antiviral and Anticancer Lead Diversification

For programs targeting antiviral or anticancer agents where pyrimidine scaffolds are privileged pharmacophores, 6-Chloro-2-methylpyrimidine-4-carbaldehyde provides a modular entry point for palladium-catalyzed cross-coupling diversification [1]. The C6 chlorine serves as a handle for Suzuki-Miyaura or Sonogashira couplings, allowing systematic introduction of aryl, heteroaryl, or alkenyl groups to probe SAR around the pyrimidine core. This cross-coupling capability is entirely absent in non-halogenated pyrimidine carbaldehydes, making the chloro analog the preferred choice for SAR exploration requiring C6 diversification [2].

Stable Intermediate for Agrochemical Campaigns

The documented chemical stability of 6-Chloro-2-methylpyrimidine-4-carbaldehyde under recommended storage conditions (dry, 2-8°C) supports its use in multi-step agrochemical synthesis campaigns where reliable intermediate supply is critical. The compound's stability profile reduces procurement risk by ensuring material integrity throughout the supply chain, supporting reproducible outcomes in large-scale synthetic sequences. Additionally, the established chemoselective oxidation route to pyrimidine-4-carbaldehydes provides a reliable synthetic access pathway, ensuring consistent procurement quality .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal dual reactivity
Sequential functionalization without intermediate purification
Antiviral / anticancer lead diversification
Cross-coupling handle at C6
Modular SAR exploration via Pd-catalyzed couplings
Multi-step agrochemical synthesis
Defined chemical stability
Supply chain integrity and reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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